molecular formula C8H5F2N3O2 B1322175 2-(Difluoromethyl)-5-nitro-1H-benzo[d]imidazole CAS No. 97273-25-1

2-(Difluoromethyl)-5-nitro-1H-benzo[d]imidazole

Cat. No.: B1322175
CAS No.: 97273-25-1
M. Wt: 213.14 g/mol
InChI Key: UYYBCQBMLAMMSG-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-5-nitro-1H-benzo[d]imidazole is a useful research compound. Its molecular formula is C8H5F2N3O2 and its molecular weight is 213.14 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antihypertensive Activities

Research has shown that derivatives of 5-nitro benzimidazole, closely related to 2-(Difluoromethyl)-5-nitro-1H-benzo[d]imidazole, exhibit significant antihypertensive effects. For example, a compound synthesized using 5-nitro benzimidazole demonstrated high affinity for the angiotensin II type 1 receptor, leading to a significant decrease in mean blood pressure in spontaneously hypertensive rats (Zhu et al., 2014). Another study highlighted the vasorelaxant activity and antihypertensive effects of benzo[d]imidazole derivatives (Navarrete-Vázquez et al., 2010).

Solid-Phase Synthesis

A method for the solid-phase synthesis of 1H-benzo[d]imidazo[1,2-a]imidazol-2(3H)-one derivatives, using building blocks related to this compound, has been developed. This methodology allows for the preparation of a variety of these compounds from commercially available materials (Messina et al., 2014).

Microwave-Assisted Synthesis

Researchers have used a microwave-assisted synthetic approach to create benzo[d]oxazol-5-yl-1H-benzo[d]imidazole on ionic liquid support, demonstrating an efficient and diverse way of synthesizing benzimidazole derivatives (Chanda et al., 2012).

Antimicrobial and Antitubercular Activity

Novel 2-aryl-5-(3-aryl-[1,2,4]-oxadiazol-5-yl)-1-methyl-1H-benzo[d]imidazole hybrid molecules, related to this compound, have been synthesized and shown to exhibit potent antimicrobial and anti-tubercular activities. Some of these compounds were found to be more potent than standard drugs against Mycobacterium tuberculosis (Shruthi et al., 2016).

Chemical Kinetics and Thermodynamics

Studies have been conducted on the kinetics and mechanism of reactions involving 5-nitro-1H-benzo[d]imidazole, offering insights into the thermodynamics and kinetic properties of these reactions (Mohammadi et al., 2017).

Antiparasitic Activity

Nitroimidazoles, a group that includes this compound, have shown significant antiparasitic activity, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. The potential of these compounds in designing new antichagasic drugs has been highlighted (Velez et al., 2022).

Synthesis and Anticancer Activity

Research on 4-nitroimidazole derivatives, closely related to this compound, has demonstrated significant anticancer properties. These compounds have shown inhibitory potency against various human cancer cell lines (Al-Soud et al., 2021).

Future Directions

The rapid expansion of imidazole-based medicinal chemistry suggests the promising and potential therapeutic values of imidazole-derived compounds for treating incurable diseases . This systemic review helps to design and discover more potent and efficacious imidazole compounds based on the reported derivatives, their ADME profiles, and bioavailability scores that together aid to advance this class of compounds .

Properties

IUPAC Name

2-(difluoromethyl)-6-nitro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2N3O2/c9-7(10)8-11-5-2-1-4(13(14)15)3-6(5)12-8/h1-3,7H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYYBCQBMLAMMSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90621889
Record name 2-(Difluoromethyl)-6-nitro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97273-25-1
Record name 2-(Difluoromethyl)-6-nitro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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